N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine
Description
N₁-[(1S)-1-Cyclohexylethyl]-N₂-undecylethane-1,2-diamine is a chiral diamine featuring a cyclohexylethyl group at the N₁ position and a long undecyl chain at the N₂ position. Its stereochemistry (1S configuration) and branched alkyl substituents contribute to its unique physicochemical properties.
Synthesis: The compound is synthesized via a two-step procedure:
Condensation of glyoxal with (S)-1-cyclohexylethylamine in a 1:2 molar ratio, followed by reduction to yield the diamine intermediate.
Purification via silica gel chromatography (CH₂Cl₂/MeOH = 10:1), achieving a 70% yield .
Properties
CAS No. |
627522-45-6 |
|---|---|
Molecular Formula |
C21H44N2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
N'-[(1S)-1-cyclohexylethyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-3-4-5-6-7-8-9-10-14-17-22-18-19-23-20(2)21-15-12-11-13-16-21/h20-23H,3-19H2,1-2H3/t20-/m0/s1 |
InChI Key |
KJSWBTGQYYOWOF-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCNCCN[C@@H](C)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCCCCNCCNC(C)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 1-cyclohexylethylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The process may also include purification steps such as distillation or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₃₇N₂ (MW: 281.5 g/mol).
- Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 2.81–2.72 (m, 2H), 1.35–0.94 (m, 20H).
- ¹³C NMR (CDCl₃): δ 57.8 (CH₂), 26.4–29.8 (cyclohexyl carbons).
- Optical Activity : [α]D²⁵ = +20.9 (c = 0.68 in CHCl₃) .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares N₁-[(1S)-1-Cyclohexylethyl]-N₂-undecylethane-1,2-diamine with three analogs:
Key Observations :
- Lipophilicity : The undecyl chain in the target compound significantly increases LogP (~6.2) compared to analogs with shorter chains (e.g., ~2.1 for (1S)-1-cyclohexylethane-1,2-diamine) .
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